molecular formula C6H6F8O B1338055 1,1,2,2-tetrafluoro-3-(2,2,3,3- tetrafluoropropoxy)propane or bis(2,2,3,3-tetrafluoropropyl) ester CAS No. 82914-35-0

1,1,2,2-tetrafluoro-3-(2,2,3,3- tetrafluoropropoxy)propane or bis(2,2,3,3-tetrafluoropropyl) ester

Cat. No.: B1338055
CAS No.: 82914-35-0
M. Wt: 246.1 g/mol
InChI Key: JCSRVIQQOQNBKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,2,2-tetrafluoro-3-(2,2,3,3- tetrafluoropropoxy)propane or bis(2,2,3,3-tetrafluoropropyl) ester is a fluorinated ether compound with the molecular formula C5H4F8O. It is known for its high stability, low volatility, and excellent thermal and chemical resistance. This compound is often used as a solvent, refrigerant, and in various industrial applications due to its unique properties.

Mechanism of Action

Target of Action

The primary target of 1,1,2,2-Tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane is the electrolyte system in lithium-ion batteries (LIBs) and lithium-sulfur batteries (LSBs) . The compound acts as a co-solvent and additive in these battery systems .

Mode of Action

1,1,2,2-Tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane interacts with its targets by reducing the viscosity of the electrolyte, enabling the use of lower concentrations of lithium salt without compromising ionic conductivity . It also helps form a stable, conductive solid electrolyte interphase (SEI) on both graphite anodes and NMC cathodes .

Biochemical Pathways

The compound affects the pathway of lithium ion transport in the battery system. By reducing the viscosity of the electrolyte, it facilitates the movement of lithium ions, thereby improving the overall electrochemical performance of the battery .

Pharmacokinetics

By reducing the viscosity of the electrolyte and helping form a stable SEI, it improves the availability of lithium ions for the electrochemical reactions in the battery .

Result of Action

The action of 1,1,2,2-Tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane results in improved battery performance. In LSBs, it plays a crucial role in reducing the solubility of intermediate lithium polysulfides, thereby preventing the polysulfide shuttle effect and improving battery performance . In LIBs, it helps form a stable SEI, thereby improving the overall electrochemical performance of the battery .

Action Environment

The action of 1,1,2,2-Tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane is influenced by the environment within the battery system. The compound is miscible with many polar organic solvents, including carbonates typically used in battery electrolytes . Its efficacy and stability are likely to be influenced by factors such as the concentration of lithium salt in the electrolyte and the presence of other additives.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,2-tetrafluoro-3-(2,2,3,3- tetrafluoropropoxy)propane or bis(2,2,3,3-tetrafluoropropyl) ester can be synthesized through a series of reactions involving fluorinated intermediates. One common method involves the reaction of tetrafluoroethylene with tetrafluoropropanol in the presence of a catalyst such as boron trifluoride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the use of high-pressure reactors, continuous addition of reactants, and efficient separation techniques to isolate the desired product. The final product is then purified through distillation to achieve the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-tetrafluoro-3-(2,2,3,3- tetrafluoropropoxy)propane or bis(2,2,3,3-tetrafluoropropyl) ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohol derivatives, while oxidation reactions can yield carbonyl compounds .

Scientific Research Applications

1,1,2,2-tetrafluoro-3-(2,2,3,3- tetrafluoropropoxy)propane or bis(2,2,3,3-tetrafluoropropyl) ester has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,2-tetrafluoro-3-(2,2,3,3- tetrafluoropropoxy)propane or bis(2,2,3,3-tetrafluoropropyl) ester stands out due to its unique combination of high thermal stability, low volatility, and excellent chemical resistance. These properties make it particularly suitable for high-temperature and high-performance applications, where other compounds may not perform as effectively .

Properties

IUPAC Name

1,1,2,2-tetrafluoro-3-(2,2,3,3-tetrafluoropropoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F8O/c7-3(8)5(11,12)1-15-2-6(13,14)4(9)10/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSRVIQQOQNBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)OCC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60510796
Record name 2,2,3,3-Tetrafluoropropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82914-35-0
Record name 2,2,3,3-Tetrafluoropropyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60510796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,2,3,3-tetrafluoropropyl)ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.